molecular formula C23H21NO2 B070996 Methyl (R)-1-Trityl-2-aziridinecarboxylate CAS No. 160233-42-1

Methyl (R)-1-Trityl-2-aziridinecarboxylate

Cat. No. B070996
CAS RN: 160233-42-1
M. Wt: 343.4 g/mol
InChI Key: QGSITPKXYQEFIR-CILPGNKCSA-N
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Description

Synthesis Analysis

The synthesis of enantiomerically pure 2-(N-aryl, N-alkyl-aminomethyl)aziridines from (2S)-N-tritylaziridine-2-carboxylic acid methyl ester demonstrates the compound's utility in generating chiral aziridines. This process involves the treatment of the key ester with various amines in the presence of AlMe3, leading to chiral N-trityl-2-carboxamides, which upon reduction yield the desired aziridines. The synthesis conditions can be adjusted to either retain or remove the trityl substituent, showcasing the versatility of methyl (R)-1-trityl-2-aziridinecarboxylate in synthetic chemistry (Jarzyński, Leśniak, & Rachwalski, 2017).

Molecular Structure Analysis

The molecular structure of derivatives of methyl (R)-1-trityl-2-aziridinecarboxylate has been elucidated through X-ray crystallography, providing insights into the compound's three-dimensional configuration. Studies reveal the importance of the trityl group in stabilizing the aziridine ring and influencing its reactivity. For instance, X-ray crystal structures of specific aziridine derivatives highlight how substituents on the aziridine ring adopt configurations that are significant for their chemical behavior and reactivity patterns (Alves, Gilchrist, & Sousa, 1999).

Chemical Reactions and Properties

Methyl (R)-1-trityl-2-aziridinecarboxylate participates in various chemical reactions, underlining its reactivity and functional versatility. Notably, it undergoes regiospecific and enantiospecific ring openings, leading to distinct products depending on the reaction conditions. Such reactions have been leveraged to synthesize complex molecules, demonstrating the compound's utility in organic synthesis. For example, acid-catalyzed ring-opening reactions of methyl (R)-1-trityl-2-aziridinecarboxylate derivatives have been shown to produce specific chloro-amino-propionic acid methyl esters with high stereospecificity (Gnecco, Orea, Galindo, Enríquez, Toscano, & Reynolds, 2000).

Scientific Research Applications

Aziridine Alkaloids in Therapeutic Research

Aziridine alkaloids, which share the aziridine moiety with Methyl (R)-1-Trityl-2-aziridinecarboxylate, have been extensively studied for their pharmacological activities. Research on natural aziridine alkaloids, along with their lipophilic semi-synthetic and synthetic analogs, reveals over 130 biologically active compounds demonstrating antitumor, antimicrobial, and antibacterial effects. These findings underscore the significant potential of aziridine-containing compounds as sources of drug prototypes and leads for drug discovery. The wide range of biological activities exhibited by aziridine alkaloids indicates their importance in therapeutic research and potential applications in developing new treatments for various diseases (Ismail, Levitsky, & Dembitsky, 2009).

Clinical Applications of Aziridine-containing Compounds

The clinical application of aziridine-containing compounds extends to the treatment of acute myeloid leukemia (AML) and other oncological diseases. DNA methylation, an epigenetic change mediated by DNA methyltransferases (DNMTs), is a promising target for AML treatment. Azacitidine and decitabine, two DNMT inhibitors featuring the aziridine structure, have been approved by the Food and Drug Administration (FDA) for treating high-risk myelodysplastic syndromes, with emerging data in AML treatment. These compounds underscore the therapeutic importance of aziridine-containing molecules in epigenetic therapy and highlight ongoing research into novel DNMT inhibitors for treating various cancers (Thomas, 2012).

properties

IUPAC Name

methyl (2R)-1-tritylaziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-26-22(25)21-17-24(21)23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3/t21-,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSITPKXYQEFIR-CILPGNKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448595
Record name Methyl (R)-1-Trityl-2-aziridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (R)-1-Trityl-2-aziridinecarboxylate

CAS RN

160233-42-1
Record name Methyl (R)-1-Trityl-2-aziridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2R)-1-(triphenylmethyl)aziridine-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

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